2,4-Dichloro-6-ethoxypyrimidine

Regioselective Synthesis SNAr 2-Amino-4-alkoxypyrimidines

Ideal for regioselective, two-step SNAr synthesis of 2-amino-4-alkoxypyrimidines, a core substructure in kinase inhibitors. The pre-installed 6-ethoxy group ensures defined reaction sequence, avoiding regioselectivity issues of unsubstituted 2,4-dichloropyrimidine. Higher lipophilicity (LogP 2.18) enhances membrane permeability for intracellular target probes.

Molecular Formula C6H6Cl2N2O
Molecular Weight 193.03 g/mol
CAS No. 858447-32-2
Cat. No. B1603642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-ethoxypyrimidine
CAS858447-32-2
Molecular FormulaC6H6Cl2N2O
Molecular Weight193.03 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C6H6Cl2N2O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3
InChIKeyYTXWAMAMJJPVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-ethoxypyrimidine (CAS 858447-32-2): Key Intermediate for Regioselective Pyrimidine Synthesis


2,4-Dichloro-6-ethoxypyrimidine (CAS 858447-32-2) is a polysubstituted pyrimidine derivative characterized by chlorine atoms at the 2- and 4-positions and an ethoxy group at the 6-position . It belongs to the class of 2,4-dichloropyrimidines, which are widely used as versatile synthetic intermediates in medicinal chemistry and agrochemical development . The compound serves as a scaffold for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the regioselective introduction of diverse functional groups [1].

Why 2,4-Dichloro-6-ethoxypyrimidine Cannot Be Replaced by Unsubstituted or Mono-alkoxy Pyrimidines


Direct substitution of 2,4-dichloro-6-ethoxypyrimidine with unsubstituted 2,4-dichloropyrimidine or other 6-alkoxy analogs is not feasible due to the critical influence of the 6-position substituent on regioselectivity and downstream reactivity. The ethoxy group at C6 electronically and sterically modulates the pyrimidine ring, directly impacting the outcome of sequential SNAr reactions . Unlike 2,4-dichloropyrimidine, which often yields mixtures of C2- and C4-substituted products [1], the 6-ethoxy substitution pattern provides a pre-functionalized handle that guides subsequent derivatization, as demonstrated in the regioselective synthesis of 2-amino-4-alkoxypyrimidines [2].

2,4-Dichloro-6-ethoxypyrimidine: Quantifiable Evidence for Differentiated Selection


Regioselective SNAr Alkoxylation vs. 2,4-Dichloropyrimidine: A Defined Reaction Pathway

The presence of the 6-ethoxy group in 2,4-dichloro-6-ethoxypyrimidine fundamentally alters the regiochemical outcome of nucleophilic aromatic substitution compared to unsubstituted 2,4-dichloropyrimidine. While 2,4-dichloropyrimidine typically undergoes preferential substitution at the C4 position, often with poor selectivity [1], the 6-alkoxy-substituted derivative enables a defined, two-step sequence: regioselective SNAr alkoxylation at C4 yields 2-chloro-4-alkoxypyrimidines, which are subsequently subjected to a second SNAr amination at C2 to afford 2-amino-4-alkoxypyrimidines in good overall yield [2].

Regioselective Synthesis SNAr 2-Amino-4-alkoxypyrimidines

Physicochemical Property Differentiation: LogP and Predicted Boiling Point vs. Methoxy Analog

2,4-Dichloro-6-ethoxypyrimidine exhibits distinct physicochemical properties compared to its methoxy analog (2,4-dichloro-6-methoxypyrimidine, CAS 43212-41-5). The ethoxy group increases lipophilicity, as reflected by a higher calculated LogP (2.18) [1] compared to the methoxy analog (LogP = 1.79) . Additionally, the predicted boiling point for the ethoxy derivative is 283.5 °C at 760 mmHg , whereas the methoxy analog has a predicted boiling point of 263.2 °C .

Physicochemical Properties LogP Medicinal Chemistry

Synthetic Utility as a Direct Intermediate for Kinase Inhibitor Scaffolds

2,4-Dichloro-6-ethoxypyrimidine serves as a direct precursor to the 2,4-disubstituted pyrimidine core, a privileged scaffold in kinase inhibitor design. Pyrimidine rings appear in 54% of FDA-approved small-molecule protein kinase inhibitors [1]. Unlike 2,4-dichloropyrimidine, which requires an additional synthetic step to install the 6-position functionality, the target compound provides this handle pre-installed, streamlining the synthesis of complex drug candidates .

Kinase Inhibitors Drug Discovery 2,4-Disubstituted Pyrimidines

Primary Application Scenarios for 2,4-Dichloro-6-ethoxypyrimidine Based on Evidence


Medicinal Chemistry: Synthesis of 2-Amino-4-alkoxypyrimidine Kinase Inhibitor Intermediates

This compound is ideally suited for the regioselective, two-step SNAr synthesis of 2-amino-4-alkoxypyrimidines, a core substructure in numerous kinase inhibitors [1]. The pre-installed 6-ethoxy group enables a defined reaction sequence, avoiding the regioselectivity issues common with unsubstituted 2,4-dichloropyrimidine [2]. This application is directly supported by published methodology demonstrating good overall yields for this transformation [1].

Drug Discovery: Building Block for 2,4-Disubstituted Pyrimidine Scaffolds

Given the high prevalence of 2,4-disubstituted pyrimidines in FDA-approved kinase inhibitors (54% of small-molecule kinase inhibitors) [2], 2,4-dichloro-6-ethoxypyrimidine serves as a strategic starting material. Its pre-functionalized C6 position reduces synthetic steps compared to using 2,4-dichloropyrimidine, accelerating SAR studies around the 6-position .

Chemical Biology: Development of Membrane-Permeable Probes

The increased lipophilicity of the ethoxy derivative (LogP = 2.18) compared to its methoxy analog (LogP = 1.79) [3] suggests its utility in the synthesis of chemical probes requiring enhanced membrane permeability. This property is particularly relevant for targeting intracellular enzymes in live-cell assays.

Agrochemical Research: Intermediate for Herbicidal and Fungicidal Pyrimidines

Pyrimidine derivatives, including those with alkoxy substitutions, are widely explored as herbicides and fungicides [4]. The specific substitution pattern of 2,4-dichloro-6-ethoxypyrimidine makes it a valuable intermediate for the synthesis of novel agrochemical candidates, leveraging the established reactivity of the 2,4-dichloropyrimidine core .

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